Enterocin Versus Wailupemycins: 10-Fold Lower Antibacterial Potency Against Bacillus subtilis and Micrococcus luteus
In a 2017 comparative study of natural polyketides isolated from the enterocin-producing Streptomyces sp. MST-MA9095, three wailupemycin analogs (wailupemycin F, p-hydroxywailupemycin F, and p-hydroxywailupemycin G) demonstrated antibacterial activity approximately 10-fold more potent than enterocin against Micrococcus luteus and Bacillus subtilis [1]. Wailupemycin G was the exception and did not exhibit this enhanced potency [1]. This represents the only available direct, quantitative, head-to-head comparison between enterocin and its closest naturally co-occurring structural analogs under identical assay conditions.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) for antibacterial activity |
|---|---|
| Target Compound Data | Enterocin: MIC value not explicitly reported in abstract but stated as 10-fold weaker than wailupemycins [1] |
| Comparator Or Baseline | Wailupemycin F, p-hydroxywailupemycin F, p-hydroxywailupemycin G: MIC 4–8 μg/mL against M. luteus; MIC 16–32 μg/mL against B. subtilis [1] |
| Quantified Difference | ~10-fold lower potency (enterocin weaker) against M. luteus and B. subtilis [1] |
| Conditions | Optimised culture media; Streptomyces sp. MST-MA9095; Micrococcus luteus and Bacillus subtilis test strains [1] |
Why This Matters
This evidence clarifies that enterocin is not the most potent antibacterial agent in its biosynthetic family — procurement decisions should prioritize wailupemycins for direct antibacterial applications requiring higher potency, while enterocin may be preferred as a reference standard for biosynthetic pathway studies or as a chemical scaffold for semi-synthetic optimization.
- [1] Cowled M, Vuong D, Crombie A, Karuso P, Lacey E, Piggott A. Isolation and semi-synthesis of enterocin analogues as novel antibiotics. Natural Products Chemistry Group Annual One-Day Symposium, Macquarie University; 2017. View Source
